Home > Products > Screening Compounds P107312 > 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole - 1037420-88-4

5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole

Catalog Number: EVT-3124625
CAS Number: 1037420-88-4
Molecular Formula: C12H11F3N2
Molecular Weight: 240.229
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme Inhibition: Many 1,5-diarylpyrazoles act as enzyme inhibitors, often targeting specific enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) [, , ]. The trifluoromethyl group can enhance binding affinity and selectivity.
  • Receptor Binding: These compounds can also bind to various receptors, including cannabinoid receptors [, , ], influencing downstream signaling pathways. The specific binding mode and affinity are influenced by the substituents on the pyrazole and aryl rings.
Applications
  • Agricultural Chemistry: Given the structural similarity to known fungicides and insecticides [, ], exploring the potential of 5-(4-Ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole for agricultural applications is warranted. Its potential to inhibit fungal growth or act as an insecticide could be investigated.

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

Compound Description: Celecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. It is currently in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis. []

Relevance: Celecoxib shares a core structure with 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, featuring a 3-(trifluoromethyl)-1H-pyrazole ring. The key structural difference lies in the substituent at the 5-position of the pyrazole ring. While 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole possesses a 4-ethylphenyl group, Celecoxib contains a 4-methylphenyl group at the same position. Additionally, Celecoxib features a benzenesulfonamide substituent on the pyrazole nitrogen, absent in the target compound. This highlights the exploration of various substituents within this chemical class for COX-2 inhibitory activity. []

5-Phenyl-3-(Trifluoromethyl)-1H-pyrazole

Compound Description: This compound serves as a base structure for exploring the biological activity of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole analogs. []

Relevance: Both 5-phenyl-3-(trifluoromethyl)-1H-pyrazole and the target compound, 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, share the 3-(trifluoromethyl)-1H-pyrazole core structure. The primary difference lies in the substituent at the 5-position of the pyrazole ring. While the target compound has a 4-ethylphenyl group, this related compound has a simple phenyl group. This structural similarity suggests a potential for shared biological activity and highlights the impact of substituent modifications on the pyrazole ring. []

1-[4-methane(amino)sulfonylphenyl)]-5-[4-(aminophenyl)]-3-trifluoromethyl-1H-pyrazoles

Compound Description: This group of compounds exhibits regiospecific cyclization-dehydration reactions and can react with nitric oxide to yield N-nitroso products. []

Relevance: This group of compounds shares the 3-(trifluoromethyl)-1H-pyrazole core with 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole. The variations at the 1 and 5 positions of the pyrazole ring in these related compounds, featuring substituted phenyl groups, demonstrate the exploration of this scaffold for diverse chemical reactivities and potential biological activities. []

4-{5-[(2-Benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

Compound Description: This series of compounds demonstrates anti-inflammatory activity in a carrageenan-induced rat paw oedema model, with some displaying greater in vivo anti-inflammatory activities compared to Celecoxib, and minimal ulcerogenic effects. []

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide (SC236)

Compound Description: SC236, a COX-2 selective inhibitor, enhances the cytotoxic effects of doxorubicin on human esophageal squamous cell carcinoma cells by directly inhibiting P-gp activity, leading to increased doxorubicin intracellular retention. []

Relevance: SC236 shares the core structure of 3-(trifluoromethyl)-1H-pyrazole with 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole. They differ in their substituents at the 1 and 5 positions. SC236 possesses a 4-chlorophenyl group at the 5-position and a benzenesulfonamide substituent at the 1-position, highlighting the structure-activity relationship of this class of compounds as COX-2 inhibitors and P-gp inhibitors. []

2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide (DRF-4367)

Compound Description: DRF-4367 is an orally active COX-2 inhibitor identified through pharmacophoric modulation of 1,5-diarylpyrazoles. It exhibits superior potency to celecoxib and possesses an excellent pharmacokinetic profile and GI safety. []

Relevance: DRF-4367 and 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole are structurally related through their 3-trifluoromethyl-1H-pyrazole core. The variations in substituents at the 1 and 5 positions, with DRF-4367 possessing a 2-hydroxymethyl-benzenesulfonamide at the 1-position and a 4-methoxyphenyl group at the 5-position, underscore the impact of substituent modifications on COX-2 inhibitory activity and pharmacological properties. []

Properties

CAS Number

1037420-88-4

Product Name

5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole

IUPAC Name

3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C12H11F3N2

Molecular Weight

240.229

InChI

InChI=1S/C12H11F3N2/c1-2-8-3-5-9(6-4-8)10-7-11(17-16-10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)

InChI Key

HFUCMTJDRCHLKY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.